molecular formula C18H21NO2 B15360150 cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol

cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol

Cat. No.: B15360150
M. Wt: 283.4 g/mol
InChI Key: IYUKIOYYVFYYHW-IAGOWNOFSA-N
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Description

cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol: is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a methoxymethyl group, and an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol typically involves multiple steps, starting with the construction of the azetidin-3-ol core. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions. The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction, while the methoxymethyl group can be added via a methylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions: cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a useful building block for creating new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • cis-1-Benzhydryl-2-(methoxymethyl)azetidin-3-ol: is structurally similar to other azetidine derivatives, such as cis-1-Benzhydryl-2-(ethoxymethyl)azetidin-3-ol and cis-1-Benzhydryl-2-(propoxymethyl)azetidin-3-ol .

Uniqueness: What sets this compound apart from its analogs is its specific methoxymethyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(2R,3R)-1-benzhydryl-2-(methoxymethyl)azetidin-3-ol

InChI

InChI=1S/C18H21NO2/c1-21-13-16-17(20)12-19(16)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18,20H,12-13H2,1H3/t16-,17-/m1/s1

InChI Key

IYUKIOYYVFYYHW-IAGOWNOFSA-N

Isomeric SMILES

COC[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

COCC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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